Cas no 678185-66-5 (2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride)

2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its key structural features include a morpholine-4-carbonylamino group and a reactive sulfonyl chloride moiety, enabling its utility in amidation and sulfonylation reactions. The compound is particularly valued for its ability to introduce sulfonamide functionalities into target molecules, making it useful in pharmaceutical and agrochemical research. The morpholine ring enhances solubility and stability, while the methyl group at the 2-position can influence steric and electronic properties. Proper handling under anhydrous conditions is recommended due to the reactivity of the sulfonyl chloride group.
2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride structure
678185-66-5 structure
Product Name:2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride
CAS No:678185-66-5
MF:C12H15ClN2O4S
MW:318.776500940323
CID:4787347
Update Time:2025-05-26

2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride
    • 2-Methyl-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride
    • 2-methyl-4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride
    • 2-Methyl-4-[(morpholine-4-carbonyl)amino]benzene-sulfonyl chloride
    • 2-methyl-4-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride
    • 2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride
    • Inchi: 1S/C12H15ClN2O4S/c1-9-8-10(2-3-11(9)20(13,17)18)14-12(16)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)
    • InChI Key: OBSUQDWTUHKBFE-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(=CC=1C)NC(N1CCOCC1)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 445
  • XLogP3: 1.1
  • Topological Polar Surface Area: 84.1

Experimental Properties

  • Melting Point: 164-166°C

2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride Pricemore >>

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2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride Related Literature

Additional information on 2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride

2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl Chloride: An Overview

2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride (CAS No. 678185-66-5) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a sulfonyl chloride group, a morpholine ring, and a methyl substituent. These structural elements contribute to its reactivity and potential utility in the synthesis of various bioactive molecules.

The sulfonyl chloride group in 2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride is a highly reactive functional group that readily undergoes nucleophilic substitution reactions. This property makes it an excellent reagent for the synthesis of sulfonamides, which are important intermediates in the development of drugs targeting various diseases. The morpholine ring, on the other hand, imparts additional functionality and can enhance the solubility and bioavailability of the final product.

Recent studies have highlighted the importance of 2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound in the synthesis of potent inhibitors of protein kinases, which are key enzymes involved in cell signaling pathways and are often dysregulated in cancer and other diseases. The researchers found that compounds derived from 2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride exhibited high selectivity and efficacy against specific kinases, making them promising candidates for further drug development.

In another study, published in Organic & Biomolecular Chemistry, scientists explored the use of 2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride in the synthesis of antiviral agents. The research team synthesized a series of compounds that demonstrated significant antiviral activity against several RNA viruses, including influenza and coronavirus. The morpholine ring was found to play a crucial role in enhancing the antiviral properties of these compounds by improving their stability and cellular uptake.

The versatility of 2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride extends beyond its use as a synthetic intermediate. It has also been investigated for its potential as a scaffold for the design of new materials with unique properties. For example, researchers at the University of California, Berkeley, have used this compound to develop novel polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in various industries, including electronics and aerospace.

In terms of safety and handling, it is important to note that 2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride should be handled with care due to its reactivity. Appropriate personal protective equipment (PPE) should be worn during handling, and it should be stored in a cool, dry place away from incompatible materials. Additionally, proper waste disposal procedures should be followed to ensure environmental safety.

The future prospects for 2-Methyl-4-[(morpholine-4-carbonyl)amino]benzenesulfonyl chloride are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As more studies are conducted, it is likely that we will see increased interest from both academic researchers and pharmaceutical companies in exploring the full range of possibilities offered by this versatile organic compound.

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